2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one
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Overview
Description
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one is a heterocyclic compound that features a thieno-oxazine core structure
Preparation Methods
The synthesis of 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with isopropyl chloroformate, followed by cyclization with ethyl chloroacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thieno-oxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring, using reagents like alkyl halides or acyl chlorides. This can lead to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-Isopropyl-5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one can be compared with other similar compounds, such as:
5,6-Dihydro-6-methyl-4-oxo-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide: This compound has a similar thieno core but different substituents, leading to distinct chemical and biological properties.
2,2’-(1,3-Phenylene)bis(5,6-dihydro-4H-thieno(2,3-d)(1,3)oxazin-4-one): This compound features a bis-thieno-oxazine structure, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79750-98-4 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-propan-2-yl-5,6-dihydrothieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C9H11NO2S/c1-5(2)7-10-8-6(3-4-13-8)9(11)12-7/h5H,3-4H2,1-2H3 |
InChI Key |
JZPNODHRJSGHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(CCS2)C(=O)O1 |
Origin of Product |
United States |
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